2,3-diphenyl-N-quinolin-8-ylquinoxaline-6-carboxamide
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Overview
Description
2,3-diphenyl-N-quinolin-8-ylquinoxaline-6-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and significant pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diphenyl-N-quinolin-8-ylquinoxaline-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,3-diphenylquinoxaline with quinoline derivatives under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. For example, the Buchwald-Hartwig amination reaction is frequently employed to synthesize quinoxaline derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-diphenyl-N-quinolin-8-ylquinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline diones, while reduction may produce quinoxaline amines .
Scientific Research Applications
2,3-diphenyl-N-quinolin-8-ylquinoxaline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of optoelectronic materials and devices.
Mechanism of Action
The mechanism of action of 2,3-diphenyl-N-quinolin-8-ylquinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A basic structure with fused benzene and pyrazine rings.
Quinoline: Contains a benzene ring fused with a pyridine moiety.
Pyrrolo[1,2-α]quinoxalines: Known for their pharmacological activities.
Uniqueness
2,3-diphenyl-N-quinolin-8-ylquinoxaline-6-carboxamide is unique due to its specific structural features and the combination of quinoxaline and quinoline moieties. This uniqueness contributes to its diverse applications and potential as a multifunctional compound in various scientific fields .
Properties
IUPAC Name |
2,3-diphenyl-N-quinolin-8-ylquinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N4O/c35-30(34-25-15-7-13-20-14-8-18-31-27(20)25)23-16-17-24-26(19-23)33-29(22-11-5-2-6-12-22)28(32-24)21-9-3-1-4-10-21/h1-19H,(H,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAACHVYRSZBDOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)NC4=CC=CC5=C4N=CC=C5)N=C2C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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